Product packaging for L-Glutaryl Carnitine-d6 Chloride(Cat. No.:)

L-Glutaryl Carnitine-d6 Chloride

Cat. No.: B1153972
M. Wt: 317.8
Attention: For research use only. Not for human or veterinary use.
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Description

L-Glutaryl Carnitine-d6 Chloride is a high-purity, deuterium-labeled stable isotope of L-Glutaryl Carnitine, specifically designed for use as an internal standard in quantitative mass spectrometry (MS/MS) applications. This compound is critical in biochemical research for the accurate quantification of glutaryl carnitine levels in biological samples such as plasma and urine. A primary research application is in the study of Glutaric Acidemia Type 1 (GA-1), an inherited metabolic disorder caused by a deficiency in glutaryl-CoA dehydrogenase. In GA-1, the accumulation of glutaric acid and 3-hydroxyglutaric acid can lead to acute neurological damage . This compound enables precise monitoring of metabolic markers, facilitating research into disease mechanisms, diagnostic methods, and potential therapeutic interventions. The incorporation of six deuterium atoms ensures minimal interference with the analyte of interest while providing nearly identical chromatographic properties, which is essential for generating reliable and reproducible data. The product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₂H₁₆D₆ClNO₆

Molecular Weight

317.8

Synonyms

(2R)-3-Carboxy-2-(4-carboxy-1-oxobutoxy)-N,N,N-(trimethyl-d6)-1-propanaminium Chloride;  Glutarylcarnitine-d6 Chloride; 

Origin of Product

United States

Advanced Analytical Methodologies for L Glutaryl Carnitine D6 Chloride Quantification

Mass Spectrometry-Based Platforms for Stable Isotope Dilution Analysis

Stable isotope dilution analysis using mass spectrometry is the gold standard for the quantitative analysis of endogenous compounds in complex biological matrices. lumiprobe.com L-Glutaryl Carnitine-d6 Chloride serves as an ideal internal standard for the quantification of glutarylcarnitine (B602354), a key biomarker for Glutaric Aciduria Type I. lumiprobe.comfamiliasga.comu-fukui.ac.jp This approach involves introducing a known quantity of the labeled standard into a biological sample. The ratio of the unlabeled (endogenous) to the labeled (internal standard) analyte is then measured by mass spectrometry. This ratiometric measurement corrects for sample loss during extraction and variations in instrument response, leading to highly accurate and precise quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantification of acylcarnitines, including glutarylcarnitine, using this compound as an internal standard. nih.govresearchgate.net This method offers high sensitivity and specificity by separating analytes chromatographically before their detection by mass spectrometry. nih.govrestek.com The use of LC-MS/MS is particularly crucial for distinguishing between isomeric and isobaric compounds, which can interfere with accurate quantification in direct infusion methods. nih.govnih.gov

In a typical LC-MS/MS workflow, the sample, spiked with this compound, is injected into a liquid chromatograph. The analytes are separated on a column, often a reversed-phase C18 column, before entering the mass spectrometer. restek.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored. For butylated glutarylcarnitine, a specific precursor-product ion pair of m/z 388 -> 115 is used to differentiate it from its isomer, 3-hydroxydecanoylcarnitine. nih.gov This specificity is critical for avoiding false-positive results. nih.gov The development of rapid LC-MS/MS methods, with analysis times as short as 9 minutes, has enabled high-throughput screening of acylcarnitines. restek.com

Interactive Table 1: Key Parameters in LC-MS/MS Analysis of Acylcarnitines

ParameterDescriptionTypical Value/MethodReference
Chromatography Separation of analytes prior to mass analysis.Reversed-phase liquid chromatography (e.g., C18 column) restek.com
Ionization Process of creating ions from analyte molecules.Electrospray Ionization (ESI) in positive mode nih.gov
Mass Analysis Separation of ions based on their mass-to-charge ratio.Tandem Mass Spectrometry (MS/MS) cdc.govfrontiersin.org
Detection Mode Monitoring of specific ion transitions for quantification.Multiple Reaction Monitoring (MRM) nih.gov
Internal Standard Labeled compound for accurate quantification.This compound lumiprobe.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more commonly used for acylcarnitine analysis, gas chromatography-mass spectrometry (GC-MS) has also been applied, particularly for the analysis of related organic acids in metabolic disorders. nih.govsinatip.com.tr For acylcarnitines, which are non-volatile, derivatization is a necessary step to increase their volatility for GC-MS analysis. nih.govopen.ac.uk A common approach involves the conversion of acylcarnitines into more thermally stable and volatile derivatives, such as trimethylsilyl (B98337) ethers or esters. nih.gov

Stable isotope dilution GC-MS methods have been developed for the quantification of glutaric acid and 3-hydroxyglutaric acid, metabolites that are also elevated in Glutaric Aciduria Type I. familiasga.comnii.ac.jpnih.gov These methods often utilize tert-butyldimethylsilyl (tBDMS) derivatives and electron-impact ionization. familiasga.comnih.gov Although less direct for acylcarnitine profiling, GC-MS provides valuable complementary information for the diagnosis and management of organic acidurias. sinatip.com.trresearchgate.net A stable isotope dilution GC-CI-MS (gas chromatography-chemical ionization-mass spectrometry) method has been developed for the quantitative profiling of plasma acylcarnitines after their transformation into acyloxylactones. researchgate.net

High-Resolution Mass Spectrometry Techniques for Metabolite Profiling

High-resolution mass spectrometry (HRMS) has emerged as a valuable tool in newborn screening and metabolite profiling, offering the ability to distinguish between isobaric compounds without the need for chromatographic separation in some cases. nih.govnih.gov Instruments like the Q-Exactive Plus can achieve high mass resolving power, enabling the separation of compounds with very small mass differences. nih.gov For instance, HRMS can differentiate glutarylcarnitine (C5DC) from hydroxyhexanoylcarnitine (C6OH), which are nominal isobars. nih.gov

HRMS can be operated in different modes, including single ion monitoring (SIM) and parallel reaction monitoring (PRM), to achieve accurate quantification. nih.gov A hybrid approach combining direct injection HRMS with SIM/PRM/Full Scan methods allows for both targeted newborn screening and broader metabolomic screening. nih.govnih.gov This capability is crucial for identifying unexpected metabolic perturbations and discovering novel biomarkers. nih.gov

Methodological Validation Parameters for this compound

The validation of analytical methods is a critical process to ensure the reliability and reproducibility of biomarker measurements. nih.govresearchgate.net For methods employing this compound, validation must demonstrate that the assay is fit for its intended purpose, whether for clinical diagnosis or research. tandfonline.comresearchgate.net

Precision, Accuracy, and Linearity Assessment

A cornerstone of method validation is the assessment of precision, accuracy, and linearity. nih.gov

Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD). For biomarker assays, RSD values of less than 2% are generally considered acceptable. nih.gov

Accuracy is the closeness of the measured value to the true value and is often assessed by analyzing quality control (QC) samples with known concentrations. Recoveries between 100.83% and 101.54% have been reported for accurate methods. nih.gov

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A coefficient of determination (r²) close to 1 (e.g., 0.9997) indicates excellent linearity. nih.gov

An LC-MS/MS method for C5DC was validated over a linearity range of 0.025–20 μM with a lower limit of quantification (LOQ) of 0.025 μM, demonstrating excellent precision and accuracy. nih.gov

Interactive Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDefinitionAcceptance CriteriaReference
Precision Closeness of repeated measurements.RSD < 2% nih.gov
Accuracy Closeness of measured value to the true value.Recovery within a specified range (e.g., 85-115%) nih.gov
Linearity Proportionality of results to analyte concentration.Coefficient of determination (r²) > 0.99 nih.gov
Limit of Quantification (LOQ) Lowest concentration quantifiable with acceptable precision and accuracy.Defined based on signal-to-noise ratio and precision/accuracy at low concentrations. nih.gov
Specificity Ability to assess the analyte in the presence of interfering substances.No significant interference at the analyte's retention time and m/z. researchgate.net

Evaluation of Matrix Effects and Ionization Efficiencies in Complex Biological Matrices

Biological matrices such as plasma, serum, and urine are complex mixtures that can significantly impact the ionization efficiency of an analyte, a phenomenon known as the matrix effect. lumiprobe.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as the internal standard and the analyte are affected similarly. lumiprobe.com

Evaluation of matrix effects is a crucial part of method validation. This is often done by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The butylation of acylcarnitines, including dicarboxylic species, has been shown to increase their ionization efficiency. nih.gov Careful sample preparation, such as solid-phase extraction, can also help to minimize matrix effects by removing interfering substances before analysis. researchgate.net

Sensitivity and Limits of Detection/Quantification in Analytical Assays

The sensitivity of an analytical method is a measure of its ability to discriminate between small differences in analyte concentration. For this compound, this is determined by factors such as the efficiency of the ionization process and the detector's response in mass spectrometry. The limits of detection (LOD) and quantification (LOQ) are key performance characteristics of these assays. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with a specified level of precision and accuracy.

While specific LOD and LOQ values for this compound are not always publicly disseminated and can be method- and matrix-dependent, the analytical performance is often validated for its non-labeled counterpart, L-Glutaryl Carnitine. A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed to distinguish glutarylcarnitine (C5DC) from its isomers. nih.gov This method demonstrated a lower limit of quantification (LOQ) of 0.025 µM and a linearity range of 0.025-20 µM. nih.gov Such sensitive methods are crucial for the accurate measurement of biomarkers in various biological samples. nih.gov

Methods for the quantitative analysis of acylcarnitines often employ techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.govvtt.fi These methods can achieve sub-nanomolar range detection for various acylcarnitines. researchgate.net For instance, a validated UHP-HILIC-MS/MS method reported a limit of detection of approximately 0.5 ng/ml for several acylcarnitines. vtt.fi The validation of these analytical procedures includes assessing parameters such as linearity, precision, and accuracy to ensure reliable results. nih.govresearchgate.net

Below is a table summarizing the analytical performance of a validated LC-MS/MS method for the quantification of the non-labeled analogue, Glutarylcarnitine.

ParameterValueReference
Lower Limit of Quantification (LOQ)0.025 µM nih.gov
Linearity Range0.025 - 20 µM nih.gov

This data is for the non-labeled analogue, Glutarylcarnitine (C5DC), and is indicative of the sensitivity achievable in methods where this compound would be used as an internal standard.

Role of this compound as an Internal Standard in Quantitative Metabolite Profiling

This compound serves a critical function as an internal standard in quantitative metabolite profiling, primarily through the isotope dilution mass spectrometry technique. nih.govnih.gov In this approach, a known quantity of the stable isotope-labeled compound (in this case, this compound) is added to a biological sample prior to analysis. lumiprobe.com

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since the deuterated standard is chemically almost identical to the endogenous analyte, it experiences similar matrix effects. By comparing the signal of the analyte to the signal of the known amount of internal standard, these effects can be normalized, leading to more accurate quantification.

Improved Precision and Accuracy: The internal standard corrects for variations that can occur during sample preparation, extraction, and instrument analysis. This significantly improves the reproducibility and accuracy of the measurements. nih.gov

Reliable Quantification: Isotope dilution mass spectrometry allows for the absolute quantification of the endogenous L-Glutaryl Carnitine by relating the response of the analyte to the response of the internal standard. nih.govresearchgate.net

This compound, being a deuterated acylcarnitine, is particularly valuable for studying metabolic profiles and monitoring the function of enzymes involved in fatty acid metabolism. lumiprobe.com Its use is integral to the quantitative analysis of acylcarnitines in various biological samples, aiding in the diagnosis and monitoring of inherited metabolic disorders. nih.govnih.gov

Investigating Metabolic Pathways Utilizing L Glutaryl Carnitine D6 Chloride

Elucidation of Fatty Acid Oxidation Pathways

The process of fatty acid β-oxidation is a fundamental energy-generating pathway. Carnitine and its acylesters, known as acylcarnitines, are central to this process, facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane. nih.govnih.gov The analysis of acylcarnitine profiles by tandem mass spectrometry (MS/MS) is a primary method for diagnosing inborn errors of fatty acid metabolism. elsevierpure.comnih.gov

In these analyses, L-Glutaryl Carnitine-d6 Chloride serves as an internal standard. lumiprobe.com By adding a known quantity of the deuterated standard to a biological sample (such as plasma or dried blood spots), the endogenous concentration of glutarylcarnitine (B602354) and other acylcarnitines can be determined with high accuracy and reproducibility. duke.edu This is based on the principle of stable isotope dilution, where the ratio of the signal from the analyte to the signal from the stable isotope-labeled standard is used for quantification. duke.edu This approach corrects for variations in sample preparation and instrument response, which is crucial for the reliable diagnosis and monitoring of fatty acid oxidation disorders. elsevierpure.com While glutarylcarnitine is not a direct intermediate of fatty acid oxidation, its accurate measurement as part of a broader acylcarnitine profile is essential for the differential diagnosis of various metabolic diseases. iu.edu

Exploration of Branched-Chain Amino Acid Metabolism and Related Organic Acidurias

This compound is of paramount importance in the investigation of disorders related to the catabolism of branched-chain amino acids, most notably Glutaric Aciduria Type I (GA-I). mayocliniclabs.comidph.state.il.us GA-I is an autosomal recessive disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase, which is involved in the metabolic pathways of L-lysine, L-hydroxylysine, and L-tryptophan. jpedres.org This enzymatic block leads to the accumulation of glutaryl-CoA, which is subsequently converted to glutaric acid and glutarylcarnitine. nih.govfamiliasga.com

The quantification of glutarylcarnitine in biological fluids is a key diagnostic marker for GA-I. mayocliniclabs.commedchemexpress.com Tandem mass spectrometry, utilizing this compound as an internal standard, is the gold standard for this analysis, particularly in newborn screening programs. duke.eduidph.state.il.us The use of this deuterated standard allows for the sensitive and specific detection of elevated glutarylcarnitine levels, even in cases where the excretion of glutaric acid may not be significantly increased. mayocliniclabs.comfamiliasga.com Research has shown that urinary glutarylcarnitine analysis can be a more reliable marker than plasma levels for identifying individuals with GA-I. familiasga.com The accurate data obtained through these methods are critical for early diagnosis and the initiation of treatment to prevent the severe neurological damage associated with this condition. jpedres.org

DisorderDeficient EnzymeKey Acylcarnitine Marker
Glutaric Aciduria Type I (GA-I)Glutaryl-CoA DehydrogenaseGlutarylcarnitine (C5DC)
Propionic AcidemiaPropionyl-CoA CarboxylasePropionylcarnitine (C3)
Methylmalonic AcidemiaMethylmalonyl-CoA MutasePropionylcarnitine (C3)

Dynamics of Carnitine Cycle and Acylcarnitine Flux

Stable isotope-labeled carnitines, including this compound, are powerful tools for studying the dynamics of the carnitine cycle and acylcarnitine flux. nih.govnih.gov By introducing a labeled compound into a biological system, researchers can trace its movement and transformation over time. nih.gov For instance, studies using deuterium-labeled carnitine have been able to monitor its uptake into muscle cells and its subsequent acylation, providing insights into the speed and location of these metabolic processes. nih.govnih.gov

Enzymatic Activities and Kinetics Related to Glutaryl Carnitine Metabolism

The formation of glutarylcarnitine from glutaryl-CoA and L-carnitine is catalyzed by carnitine acyltransferases. childrensmercy.org The primary enzyme responsible for the synthesis of short- and medium-chain acylcarnitines is carnitine acetyltransferase (CrAT). nih.gov Understanding the kinetics of these enzymes is fundamental to comprehending how metabolic flux is regulated.

Kinetic studies of carnitine acetyltransferase have been performed to determine Michaelis constants (Km) for its substrates, such as L-carnitine and acetyl-CoA, and to understand its reaction mechanism. nih.gov While specific kinetic studies using this compound as a substrate are not extensively documented in the search results, its role as an internal standard is critical for quantifying the product of the enzymatic reaction (glutarylcarnitine) in assays measuring the activity of carnitine acyltransferases with glutaryl-CoA as a substrate. lumiprobe.com

The ability to accurately measure the concentration of glutarylcarnitine allows for the determination of enzyme activity under various conditions, such as in the presence of inhibitors or with different substrate concentrations. This information is vital for characterizing the function of these enzymes and for understanding how their activity is altered in metabolic diseases. nih.gov The use of stable isotope-labeled internal standards like this compound ensures the high quality and reliability of the data obtained in these enzymatic assays. duke.edu

Applications of L Glutaryl Carnitine D6 Chloride in Pre Clinical and Mechanistic Research Models

Utilization in In Vitro Cellular Systems

In vitro models provide a controlled environment to dissect cellular processes without the complexities of a whole organism. In this context, L-Glutaryl Carnitine-d6 Chloride is essential for quantifying metabolic changes at the cellular level.

Cell culture systems, such as fibroblasts or induced pluripotent stem cells derived from patients with metabolic disorders, are invaluable for studying disease pathophysiology. In studies of GA-1, these models are used to understand how the deficiency of the GCDH enzyme disrupts the lysine (B10760008) and tryptophan degradation pathways. metabolicsupportuk.orgrarediseases.org The accumulation of specific acylcarnitines, including glutarylcarnitine (B602354), is a hallmark of this disease. nih.gov

Researchers use techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to analyze the metabolic profile of these cells. nih.gov During this analysis, a known amount of this compound is added to the cell lysate. Because the labeled standard is chemically identical to the endogenous metabolite but has a different mass, it can be distinguished by the mass spectrometer. lumiprobe.com This allows it to serve as a precise internal reference to correct for any sample loss or variation during sample preparation and analysis, thereby ensuring the accurate quantification of endogenous L-Glutaryl Carnitine. bevital.no This approach is crucial for evaluating the efficacy of potential therapeutic interventions aimed at reducing the accumulation of toxic metabolites.

Table 1: Application of Labeled Acylcarnitines in Cell Culture Metabolic Studies

Model System Analyte Measured Role of this compound Research Goal
Patient-derived Fibroblasts (GA-1) Endogenous L-Glutaryl Carnitine Internal Standard for LC-MS/MS Quantification To accurately measure the accumulation of glutarylcarnitine and assess metabolic pathway disruption.
Genetically Modified Cell Lines (GCDH knockout) L-Glutaryl Carnitine Flux Internal Standard To quantify changes in metabolite levels in response to substrate loading (e.g., lysine) or potential therapeutics.

The transport of carnitine and its acyl derivatives across the cell membrane is a vital process mediated by specific protein transporters, primarily the novel organic cation transporter 2 (OCTN2), also known as SLC22A5. nih.govuzh.ch Understanding how glutarylcarnitine enters and exits cells is important for elucidating disease mechanisms.

In studies of cellular transport, radiolabeled or stable isotope-labeled substrates are used to trace movement across the membrane. This compound can be employed in competitive uptake assays. In such experiments, cells are incubated with a primary labeled substrate (e.g., tritium-labeled L-carnitine) in the presence of varying concentrations of unlabeled L-Glutaryl Carnitine. nih.gov By measuring the reduction in the uptake of the primary substrate, researchers can determine the affinity of the transporter for glutarylcarnitine. Furthermore, by using LC-MS/MS, this compound allows for direct measurement of the uptake and efflux kinetics of glutarylcarnitine itself, providing detailed insights into how its transport is regulated and how it might be altered in disease states. uzh.ch

Application in In Vivo Animal Models

Animal models that replicate human metabolic diseases are fundamental for understanding systemic pathophysiology and for testing novel therapies before human trials.

Genetically engineered mouse models, such as the Gcdh knockout (Gcdh-/-) mouse, are the primary in vivo models for studying GA-1. nih.govnih.gov These mice lack the GCDH enzyme and, like human patients, accumulate high levels of glutaric acid and glutarylcarnitine, particularly when challenged with a high-lysine diet. nih.govnih.gov

Metabolic phenotyping involves the comprehensive analysis of metabolites in various biological samples, including blood, urine, and tissues like the brain and liver. This compound is indispensable for this work. It is added as an internal standard to these biological samples before analysis by MS/MS. researchgate.net This enables the precise quantification of glutarylcarnitine levels, which is essential for characterizing the severity of the disease phenotype, monitoring disease progression, and assessing the biochemical response to therapeutic strategies. For instance, research has used this methodology to demonstrate significantly elevated glutarylcarnitine levels in the striatum of Gcdh-/- mice compared to wild-type controls. nih.gov

Table 2: Metabolic Phenotyping Findings in Gcdh-/- Mouse Models

Animal Model Biological Matrix Key Metabolite Typical Finding Role of Labeled Standard
Gcdh-/- Mouse Blood Plasma L-Glutaryl Carnitine Significantly elevated levels compared to wild-type mice. nih.gov Accurate quantification via isotope dilution mass spectrometry.
Gcdh-/- Mouse Brain (Striatum) L-Glutaryl Carnitine Marked accumulation, linked to neurotoxicity. nih.gov Precise measurement in complex tissue homogenates.

Stable Isotope Labeling in Mammals (SILAM) is a powerful technique where an entire animal's proteome is enriched with a stable isotope (e.g., ¹⁵N) by feeding it a labeled diet. nih.govnih.govresearchgate.net This creates an internal standard for every protein, allowing for highly accurate quantitative proteomics. While this compound is not used to label the entire animal, it serves a complementary and crucial role in metabolomics studies that can be conducted alongside SILAM proteomics.

In a SILAM experiment, while the proteome is globally labeled, specific small molecule metabolites are not. To accurately quantify a key metabolite like L-Glutaryl Carnitine within the complex biological matrix from a SILAM mouse, a deuterated standard like this compound is essential. nih.gov It provides the absolute quantification of this specific metabolite, allowing researchers to correlate changes in protein expression (from SILAM data) with changes in metabolic intermediates. This integrated "multi-omics" approach provides a more complete picture of the molecular perturbations in disease models.

A growing body of evidence suggests that the accumulation of metabolites in GA-1 contributes to secondary pathologies, including oxidative stress. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, leading to damage to lipids, proteins, and DNA. mdpi.commdpi.com

In animal models of GA-1, such as Gcdh-/- mice, researchers investigate the link between metabolite accumulation and oxidative damage. nih.gov Studies have shown that these mice exhibit increased markers of lipid and protein damage and altered antioxidant enzyme activities in the brain. nih.gov In these investigations, the role of this compound is to provide an accurate measure of the glutarylcarnitine concentration in the specific tissues being analyzed for oxidative stress. This allows for the establishment of a direct correlation between the level of the toxic metabolite and the extent of oxidative damage, helping to elucidate the mechanisms of neurodegeneration in GA-1. L-carnitine itself has been shown to have antioxidant properties and can attenuate oxidative stress in various animal models. nih.govnih.gov

Table 3: Correlation of Metabolite Levels with Oxidative Stress in Animal Models

Animal Model Condition Metabolite Measured (using labeled standard) Oxidative Stress Marker Research Finding
Gcdh-/- Mouse High Lysine Diet L-Glutaryl Carnitine Increased Reactive Oxygen Species (ROS) Production Higher glutarylcarnitine levels correlate with increased ROS in the striatum. nih.gov
Gcdh-/- Mouse Standard Diet L-Glutaryl Carnitine Lipid Peroxidation (e.g., TBARS) Gcdh-/- mice show elevated lipid damage compared to wild-type controls. nih.gov

Contributions to Biomarker Discovery in Metabolic Disease Models

The advent of advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS), has revolutionized the study of metabolic diseases. acs.orgnih.gov Within this field, stable isotope-labeled compounds are indispensable tools for achieving accurate and precise quantification of endogenous metabolites. This compound, as a deuterated analog of L-Glutaryl Carnitine, plays a critical role as an internal standard in mass spectrometry-based research, contributing significantly to biomarker discovery and validation in various metabolic disease models. lumiprobe.comlunanano.camedchemexpress.com

The primary application of this compound is to ensure the reliability of measurements for its naturally occurring counterpart, L-Glutaryl Carnitine. In quantitative metabolomics, an internal standard is a compound added to a biological sample in a known amount before processing. Because the stable isotope-labeled standard (in this case, this compound) is chemically identical to the analyte of interest (L-Glutaryl Carnitine) but has a different mass, it can be distinguished by the mass spectrometer. medchemexpress.com This allows researchers to correct for any loss of analyte during sample preparation and analysis, thereby improving the accuracy of the quantification.

L-Glutaryl Carnitine itself is a crucial biomarker for certain inborn errors of metabolism. sigmaaldrich.com Its accumulation in bodily fluids is a hallmark of Glutaric Acidemia Type I (GA-I), a genetic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase. nih.govresearchgate.net In patients with GA-I, the buildup of glutaric acid and its conjugate, glutarylcarnitine, can lead to severe neurological damage. researchgate.net Therefore, the accurate measurement of glutarylcarnitine in blood and urine is essential for newborn screening, diagnosis, and monitoring of this condition. researchgate.netmedchemexpress.com The use of this compound in tandem mass spectrometry (MS/MS) assays enables the precise quantification required for these clinical applications. lumiprobe.com

The role of deuterated acylcarnitine standards extends beyond a single disease. Acylcarnitines, as a class of molecules, are vital intermediates in fatty acid metabolism, and their profiles can reflect the metabolic state of an individual. acs.orgnih.govmdpi.com Alterations in the levels of various acylcarnitines are associated with a range of metabolic disorders, including fatty acid oxidation defects and organic acidemias. nih.govmdpi.com Research utilizing panels of stable isotope-labeled standards, including this compound, allows for comprehensive acylcarnitine profiling, which is a powerful approach for discovering new biomarkers and understanding the pathophysiology of complex metabolic diseases. sigmaaldrich.comisotope.com

Table 1: Role of this compound in Metabolic Disease Research

Metabolic DisorderKey BiomarkerAnalytical MethodRole of this compoundResearch Focus
Glutaric Acidemia Type I (GA-I) L-Glutaryl Carnitine (C5DC)Tandem Mass Spectrometry (MS/MS)Internal Standard for accurate quantificationNewborn screening, disease diagnosis, and therapeutic monitoring. researchgate.netmedchemexpress.com
Other Organic Acidemias Acylcarnitine ProfileLiquid Chromatography-Mass Spectrometry (LC-MS)Component of an internal standard mix for multiplex analysisDifferential diagnosis and investigation of metabolic pathways. acs.orgnih.gov
Fatty Acid Oxidation Disorders Acylcarnitine ProfileUHPLC-MS/MSInternal Standard to ensure analytical accuracyStudying disruptions in mitochondrial energy metabolism. nih.govnih.gov

Detailed research findings from preclinical models, such as the glutaryl-CoA dehydrogenase deficient (Gcdh-/-) mouse model for GA-I, have demonstrated the utility of these measurements. In such models, researchers can induce metabolic crises and observe significant elevations in glutarylcarnitine levels, which are accurately quantified using stable isotope dilution analysis. nih.gov These studies are crucial for understanding disease mechanisms and for testing the efficacy of potential therapies, such as L-carnitine supplementation, which aims to reduce the burden of toxic metabolites by promoting their excretion as acylcarnitines. nih.govresearchgate.net

Table 2: Examples of Acylcarnitines Monitored in Metabolic Profiling

AcylcarnitineAbbreviationAssociated Conditions (Examples)
AcetylcarnitineC2General metabolic state, various mitochondrial disorders
PropionylcarnitineC3Propionic Acidemia, Methylmalonic Acidemia
ButyrylcarnitineC4Short-chain acyl-CoA dehydrogenase deficiency
Glutarylcarnitine C5DC Glutaric Acidemia Type I researchgate.netmedchemexpress.com
OctanoylcarnitineC8Medium-chain acyl-CoA dehydrogenase deficiency
PalmitoylcarnitineC16Long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency

Comparative Isotopic Studies and Deuterium Kinetic Effects

Analysis of Isotope Effects on Metabolic Transformations

The introduction of deuterium (B1214612) into a molecule like L-Glutaryl Carnitine creates a heavier, more stable bond (C-D versus C-H). This seemingly minor change can lead to a phenomenon known as the deuterium kinetic isotope effect (KIE), where the rate of a chemical reaction involving the breaking of this bond is slowed. nih.govnih.gov The KIE is a valuable tool for identifying sites of oxidative metabolism within a molecule. nih.gov

In the context of L-Glutaryl Carnitine-d6 Chloride, the deuterium atoms are typically located on the N-methyl groups. lgcstandards.comisotope.com While the primary role of carnitine and its acyl esters is the transport of fatty acids into the mitochondria for beta-oxidation, the stability of these deuterated methyl groups can be leveraged in metabolic studies. hmdb.ca Researchers can track the fate of the deuterated carnitine molecule through various metabolic pathways. Studies using other deuterated substrates, such as glucose and acetate, have shown that the measured KIE in vivo can be relatively small, in the range of 4-6% for certain metabolic products. nih.gov However, even a small KIE can result in measurable changes in metabolic stability, potentially leading to increased oral bioavailability and in vivo potency in therapeutic contexts. nih.gov

The analysis of KIE also involves considering potential label loss, where the deuterium atoms might be exchanged. For instance, studies with [2-²H₃]-acetate showed a deuterium label loss of 14.4 ± 3.4% in glutamate (B1630785) and 13.6 ± 2.2% in glutamine. nih.gov Understanding and quantifying these effects are crucial for accurately interpreting data from metabolic tracing studies.

Comparative Studies with Unlabeled L-Glutaryl Carnitine in Research Contexts

Comparative studies utilizing both labeled (this compound) and unlabeled L-Glutaryl Carnitine are fundamental to elucidating its metabolic functions. Unlabeled L-Glutaryl Carnitine is an acylcarnitine, an ester of carnitine and glutaric acid, and is involved in the transport of acyl groups into the mitochondria for energy production. hmdb.ca

In research, the unlabeled compound provides the baseline or control for metabolic activity. By introducing the deuterated version, scientists can trace the specific contributions of the exogenous, labeled carnitine derivative against the backdrop of the endogenous, unlabeled pool. This approach is invaluable in mass spectrometry-based metabolomics. nih.govnih.gov For example, liquid chromatography-mass spectrometry (LC-MS) can distinguish between the labeled and unlabeled forms, allowing for precise quantification of uptake, transport, and conversion to other metabolites. nih.gov

Such comparative analyses have been instrumental in understanding the reprogramming of carnitine metabolism in diseases like breast cancer. nih.gov By comparing the profiles of various acylcarnitines in healthy versus diseased tissues, researchers can identify significant metabolic shifts. nih.gov The use of a labeled internal standard, such as this compound, is critical in these quantitative studies to ensure accuracy and reproducibility.

Comparative Properties of L-Glutaryl Carnitine and its Deuterated Analog
PropertyL-Glutaryl CarnitineThis compound
Molecular FormulaC12H22NO6C12H16D6ClNO6
Average Molecular Weight276.308 g/mol317.8 g/mol
Primary Research UseBaseline metabolic studiesIsotopic tracer, internal standard

Advanced Stable Isotope Tracing Techniques for Comprehensive Metabolic Mapping

Stable isotope tracing is a powerful technique for investigating the dynamics of biochemical reactions within biological systems. nih.gov this compound is employed in these advanced methods to map metabolic pathways with high precision. nih.gov

One such advanced technique is Deuterium Metabolic Imaging (DMI). yale.edu DMI utilizes standard MRI technology to create three-dimensional images of how deuterated substrates are metabolized in vivo. yale.edu By administering a deuterium-labeled compound like this compound, researchers can non-invasively track its journey through various tissues and organs, observing its conversion into downstream metabolites in real-time. yale.edu This has shown promise in distinguishing metabolic activities in normal versus tumor tissues. yale.edu

Another powerful application is in conjunction with mass spectrometry imaging (MSI). nih.govnih.gov MSI allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.gov By using a stable isotope-labeled carnitine, researchers can monitor its uptake into cells, its localization within different tissue microenvironments, and its subsequent metabolic reactions. nih.gov This combination of stable isotope tracing with MSI provides a spatially resolved map of metabolic reprogramming, offering unprecedented insights into the complex metabolic landscape of tissues in both healthy and diseased states. nih.gov

These advanced techniques, powered by deuterated tracers like this compound, are essential for unraveling the complexities of metabolic diseases and for the development of novel therapeutic interventions. nih.gov

Advanced Isotope Tracing Techniques and Applications
TechniquePrincipleApplication with L-Glutaryl Carnitine-d6
Deuterium Metabolic Imaging (DMI)MRI-based 3D imaging of deuterium-labeled substrate metabolism. yale.eduNon-invasive, real-time tracking of carnitine metabolism and localization in vivo. yale.edu
Mass Spectrometry Imaging (MSI)Label-free imaging of the spatial distribution of molecules in tissue sections. nih.govVisualizing the precise location of labeled carnitine uptake and its metabolic fate within heterogeneous tissues. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation and mass-based detection of molecules in a sample. nih.govAccurate quantification of labeled and unlabeled carnitine species in biological fluids and tissue homogenates. nih.gov

Future Research Directions and Emerging Applications

Integration with Multi-Omics Data for Systems Biology Approaches in Metabolic Research

The future of metabolic research lies in a systems biology approach, where multiple layers of biological data ("omics") are integrated to create a holistic understanding of complex processes. Multi-omics studies, which may combine genomics, transcriptomics, proteomics, and metabolomics, offer a powerful lens to view cellular function and disease states. nih.gov For instance, a recent study on neurotoxicity utilized transcriptomics and proteomics to identify differentially expressed genes and proteins over time, linking them to neuro-axonal damage. nih.gov

In this integrated approach, metabolomics provides a direct snapshot of physiological and pathological activity. The accuracy of this snapshot is paramount, and this is where L-Glutaryl Carnitine-d6 Chloride plays a crucial role. As an internal standard, it ensures the rigorous and accurate quantification of acylcarnitines, a class of metabolites central to energy metabolism. cambridge.org Acylcarnitine profiles are used to assess fatty acid β-oxidation, a key mitochondrial pathway for energy production. cambridge.org By ensuring the reliability of the metabolomics data, this compound strengthens the entire systems biology model, allowing researchers to more confidently connect genetic and protein-level changes with their ultimate metabolic consequences.

Development of Novel Analytical Platforms for Enhanced Throughput and Specificity

The demand for more comprehensive and rapid metabolic profiling has spurred the development of novel analytical platforms. Traditional methods often fall short; for example, flow injection mass spectrometry cannot distinguish between isomers. researchgate.net Future advancements are focused on overcoming these limitations to provide greater throughput and specificity.

Recent innovations include:

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Novel strategies using LC-HRMS are being developed for the large-scale, reliable identification of hundreds of acylcarnitines in various biological samples like human plasma and urine. researchgate.net Some of these methods use retention time (RT) prediction modeling, which improves the accuracy of identification for a wide range of acylcarnitines. acs.org

Advanced Derivatization Techniques: To improve detection sensitivity, especially in HPLC, precolumn derivatization techniques are being employed. nih.gov One such method uses 3-nitrophenylhydrazine, which modifies acylcarnitines to increase their signal intensity, allowing for the precise prediction of elution times. nih.gov

MALDI-TOF Mass Spectrometry on Chip: A novel platform using a parylene matrix chip with MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry enables the multiplexed and quantitative analysis of multiple acylcarnitines simultaneously. rsc.org This technology reduces interference from the matrix in the low mass range and enhances quantitative accuracy. rsc.org

In each of these advanced platforms, this compound remains a cornerstone for quantification. By providing a stable, known concentration, it allows for the precise measurement of endogenous acylcarnitines, which is essential for comparing metabolic profiles across different experimental conditions and for establishing clinical relevance.

Expanding Applications in Fundamental Biochemical Pathway Research and Mechanistic Elucidation

Beyond routine quantification, this compound is an essential tool for fundamental biochemical research aimed at discovering and mapping metabolic pathways. As a stable isotope-labeled compound, it can be used as a tracer in biological systems to follow the metabolic fate of carnitine and its derivatives. cymitquimica.commedchemexpress.com

A prime example of its application is in the elucidation of microbial metabolic pathways. Researchers recently reconstituted the entire L-carnitine degradation pathway in the human pathogen Acinetobacter baumannii. frontiersin.orgnih.gov This work identified the specific enzymes, such as carnitine monooxygenase (CntA/CntB), that break down L-carnitine and revealed the final metabolic products, including pyruvate (B1213749) and trimethylamine. frontiersin.orgnih.govnih.gov Such studies are crucial for understanding host-pathogen interactions and identifying potential therapeutic targets. frontiersin.org

Furthermore, this labeled compound is instrumental in mechanistic studies investigating the role of carnitine metabolism in various disease states. Studies have used acylcarnitine profiling to explore metabolic dysfunction in conditions like hyperuricemia and major depressive episodes, linking altered carnitine metabolism to oxidative stress, mitochondrial dysfunction, and changes in fatty acid oxidation. cambridge.org By enabling the accurate tracking and measurement of key metabolites, this compound helps researchers unravel the complex biochemical mechanisms underlying these conditions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying L-Glutaryl Carnitine-d6 Chloride in biological samples?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards (e.g., this compound) to correct for matrix effects and ionization efficiency. Isotope dilution ensures precision by accounting for variability during sample preparation and analysis. For serum or plasma samples, pre-treatment with protein precipitation (e.g., acetonitrile) followed by solid-phase extraction improves recovery rates . Validate methods using calibration curves with spiked matrices and assess intra-/inter-day precision (<15% CV) .

Q. How does this compound differ functionally from its non-deuterated counterpart in metabolic studies?

  • Methodology : Deuterated analogs like this compound serve as stable isotope-labeled internal standards for mass spectrometry, enabling accurate quantification of endogenous carnitines. The deuterium atoms do not significantly alter metabolic pathways but improve analytical specificity by shifting the mass-to-charge ratio (m/z), reducing interference from endogenous isomers . Comparative studies should include parallel experiments with non-deuterated compounds to validate isotopic stability under physiological conditions .

Q. What are the primary metabolic pathways involving L-Glutaryl Carnitine, and how are they implicated in disease models?

  • Methodology : L-Glutaryl Carnitine is a byproduct of mitochondrial fatty acid β-oxidation and lysine metabolism. Elevated levels correlate with disorders like glutaric acidemia type I. To study its role, use knockout mouse models or siRNA silencing of glutaryl-CoA dehydrogenase (GCDH) and measure intermediates via LC-MS. Include controls for dietary confounding factors (e.g., lysine intake) and validate findings with tissue-specific flux analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound quantification across studies with varying patient cohorts?

  • Methodology : Discrepancies often arise from cohort heterogeneity (e.g., age, comorbidities) or pre-analytical variables (sample storage, anticoagulants). Address this by standardizing protocols:

Use matched controls and stratify data by confounding factors (e.g., renal function, BMI).

Apply multivariate regression to isolate L-Glutaryl Carnitine’s diagnostic contribution from co-variables.

Cross-validate findings using independent cohorts and harmonized LC-MS platforms .

Q. What experimental design considerations are critical for optimizing this compound recovery in complex matrices like cerebrospinal fluid (CSF)?

  • Methodology : CSF’s low protein content requires minimal pre-processing but necessitates sensitivity enhancements:

  • Use micro-volume LC columns (e.g., 1.0 mm ID) and nano-electrospray ionization to improve detection limits.
  • Spike deuterated standards during sample collection to mitigate degradation.
  • Validate recovery rates using isotopically labeled analogs and assess matrix effects via post-column infusion .

Q. How can multi-omics approaches enhance the interpretation of this compound’s role in mitochondrial dysfunction?

  • Methodology : Integrate metabolomic data with transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets:

Correlate carnitine levels with expression of mitochondrial enzymes (e.g., CPT1A, GCDH).

Use pathway enrichment tools (e.g., MetaboAnalyst, GSEA) to identify co-regulated networks.

Validate mechanistic links via CRISPR-Cas9 editing in cell models and assess metabolic flux using ¹³C-labeled substrates .

Methodological Best Practices

Q. What statistical frameworks are optimal for analyzing longitudinal changes in this compound levels?

  • Methodology : Employ mixed-effects models to account for repeated measures and individual variability. Use false discovery rate (FDR) correction for multiple comparisons in omics datasets. For small sample sizes, bootstrap resampling or Bayesian hierarchical models improve robustness .

Q. How should researchers address isotopic interference when using this compound in high-resolution mass spectrometry?

  • Methodology : Monitor for natural abundance ¹³C isotopes and in-source fragmentation. Resolve overlaps via:

High-resolution instruments (e.g., Orbitrap, Q-TOF) with resolving power >30,000.

Parallel reaction monitoring (PRM) for targeted quantification.

Isotopic deconvolution algorithms (e.g., XCMS, Skyline) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.